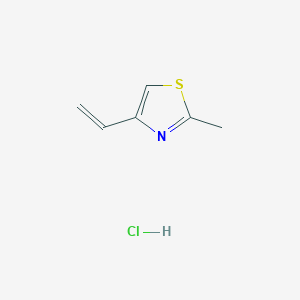![molecular formula C24H42O21 B12315616 2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12315616.png)
2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol” is a complex carbohydrate. It consists of multiple hydroxyl groups and glycosidic linkages, indicating it is likely a polysaccharide or oligosaccharide. These compounds are essential in various biological processes and have significant industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such complex carbohydrates typically involves multiple steps of glycosylation reactions. These reactions often use glycosyl donors and acceptors under acidic or enzymatic conditions to form glycosidic bonds. Protecting groups are commonly used to ensure the selectivity of the reactions.
Industrial Production Methods
Industrial production of complex carbohydrates can involve enzymatic synthesis using glycosyltransferases or chemical synthesis using glycosyl donors and acceptors. Fermentation processes using microorganisms that naturally produce these compounds are also common.
Analyse Des Réactions Chimiques
Types of Reactions
Complex carbohydrates can undergo various chemical reactions, including:
Oxidation: Hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: Aldehyde groups can be reduced to form alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like periodic acid or bromine water.
Reduction: Reagents like sodium borohydride or hydrogen gas with a catalyst.
Substitution: Reagents like acetic anhydride for acetylation or methyl iodide for methylation.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldonic acids, while reduction can yield alditols.
Applications De Recherche Scientifique
Complex carbohydrates have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules.
Biology: Play crucial roles in cell-cell communication and immune response.
Medicine: Used in drug delivery systems and as therapeutic agents.
Industry: Used in food, cosmetics, and pharmaceuticals for their thickening and stabilizing properties.
Mécanisme D'action
The mechanism of action of complex carbohydrates involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can trigger various biological pathways, including signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cellulose: A polysaccharide consisting of glucose units.
Starch: A polysaccharide consisting of amylose and amylopectin.
Glycogen: A polysaccharide that serves as a form of energy storage in animals.
Uniqueness
The uniqueness of the compound lies in its specific structure and the arrangement of its glycosidic linkages, which can impart unique physical and chemical properties.
Propriétés
Formule moléculaire |
C24H42O21 |
|---|---|
Poids moléculaire |
666.6 g/mol |
Nom IUPAC |
2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H42O21/c25-1-5-9(29)11(31)15(35)21(39-5)43-19-7(3-27)41-22(17(37)13(19)33)44-20-8(4-28)42-24(18(38)14(20)34)45-23-16(36)12(32)10(30)6(2-26)40-23/h5-38H,1-4H2 |
Clé InChI |
CTEMZTQLPNKNKP-UHFFFAOYSA-N |
SMILES canonique |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(C(C(C(O4)CO)O)O)O)CO)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride](/img/structure/B12315533.png)
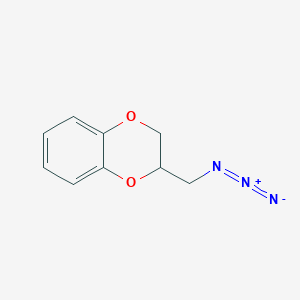

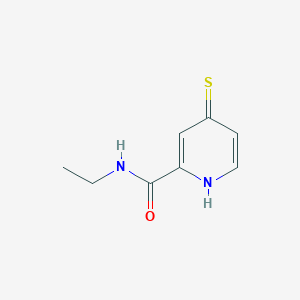

![(5Z)-3-benzyl-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12315570.png)

![(2E)-3-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]acrylic acid](/img/structure/B12315585.png)
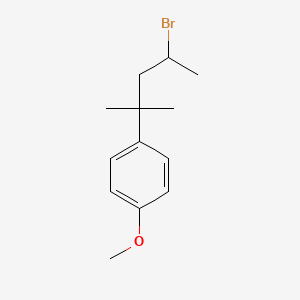
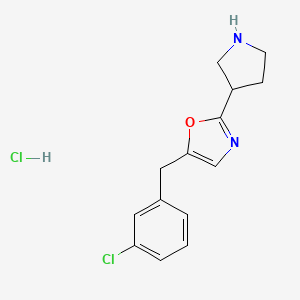
![6-[(3,4-Dichlorophenyl)methyl]-3-sulfanylidene-4,6-dihydro-1,2,4-triazin-5-one](/img/structure/B12315602.png)

